molecular formula C6H2I2N4O2 B8552833 2-Azido-1,3-diiodo-5-nitrobenzene CAS No. 85224-42-6

2-Azido-1,3-diiodo-5-nitrobenzene

Cat. No. B8552833
CAS RN: 85224-42-6
M. Wt: 415.91 g/mol
InChI Key: RIGKBLLNOUKGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1,3-diiodo-5-nitrobenzene is a useful research compound. Its molecular formula is C6H2I2N4O2 and its molecular weight is 415.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1,3-diiodo-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1,3-diiodo-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85224-42-6

Molecular Formula

C6H2I2N4O2

Molecular Weight

415.91 g/mol

IUPAC Name

2-azido-1,3-diiodo-5-nitrobenzene

InChI

InChI=1S/C6H2I2N4O2/c7-4-1-3(12(13)14)2-5(8)6(4)10-11-9/h1-2H

InChI Key

RIGKBLLNOUKGOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)N=[N+]=[N-])I)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g of 2,6-diiodo-4-nitroaniline was dissolved in 20 ml of conc. sulfuric acid and cooled with ice. Sodium nitrite previously vacuum-dried was added to the solution in portions to effect the diazotization reaction at 0°-5° C. The reaction product was added dropwise to ice-water to dilute the sulfuric acid. A solution of 1.4 g of sodium azide in 10 cc of water was added dropwise to the mixture, stirred for about one hour, filtered and washed with water. After the recrystallization from ethanol followed by drying, 2,6-diiodo-4-nitroazidobenzene was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.